

Atto 390 NHS Ester: A Performance Guide for Advanced Microscopy

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Compound of Interest		
Compound Name:	Atto 390 NHS ester	
Cat. No.:	B12055625	Get Quote

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of **Atto 390 NHS ester**'s performance in various microscopy setups, benchmarked against common alternatives.

Atto 390 NHS ester is a fluorescent label belonging to the coumarin dye family. It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a versatile tool for a range of applications in life sciences, including the labeling of proteins, DNA, and RNA[1][2][3]. Its N-hydroxysuccinimide (NHS) ester reactive group allows for straightforward covalent attachment to primary amines on target biomolecules[1].

Comparative Analysis of Photophysical Properties

The effectiveness of a fluorophore in microscopy is largely dictated by its photophysical properties. A high molar extinction coefficient signifies efficient light absorption, while a high quantum yield indicates the efficient conversion of absorbed light into emitted fluorescence. Together, these factors contribute to the overall brightness of the dye. Photostability is another crucial factor, determining the dye's resistance to irreversible photodegradation during imaging.

Here, we compare the key photophysical properties of Atto 390 with two common alternatives in the blue-violet spectral range: Alexa Fluor 350 and DyLight 405.



Feature	Atto 390	Alexa Fluor 350	DyLight 405
Excitation Max (nm)	390[2]	346	400
Emission Max (nm)	476	442	421
**Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$) **	24,000	19,000	30,000
Quantum Yield (Φ)	0.90	Not specified	Not specified
Brightness (ε x Φ)	21,600	-	-
Fluorescence Lifetime (τ, ns)	5.0	-	-
Molecular Weight (g/mol)	440 (NHS ester)	-	-

Performance in Microscopy Setups Confocal Microscopy

Atto 390 is well-suited for confocal microscopy, a technique that provides optical sectioning to improve image contrast and resolution. Its excitation maximum at 390 nm is compatible with the 405 nm diode lasers commonly found on modern confocal systems. The large Stokes shift of Atto 390 (approximately 86 nm) is advantageous as it minimizes the overlap between the excitation and emission spectra, leading to improved signal-to-noise ratios. The high quantum yield of Atto 390 contributes to bright signals, which is beneficial for detecting low-abundance targets.

Super-Resolution Microscopy

The quest for imaging beyond the diffraction limit has led to the development of superresolution microscopy techniques such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy). Atto 390 has been identified as a suitable dye for these advanced imaging modalities.



In STED microscopy, a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, thereby increasing resolution. The photostability of the fluorophore is critical due to the high laser intensities employed. While direct comparative photostability data is scarce, Atto dyes are generally reported to have good photostability.

STORM relies on the stochastic activation and localization of individual fluorophores to reconstruct a high-resolution image. The ability of a dye to "blink" (switch between fluorescent and dark states) is essential for this technique. While some cyanine dyes are known for their photoswitching properties, the suitability of Atto 390 for STORM would depend on its specific photoswitching characteristics under STORM imaging conditions.

Experimental Protocols Protein Labeling with Atto 390 NHS Ester

This protocol outlines the general steps for conjugating **Atto 390 NHS ester** to a protein of interest.

Materials:

- Protein solution (2 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
- Atto 390 NHS ester
- Anhydrous, amine-free DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare Protein Solution: Dissolve the protein in the recommended buffer. Ensure the solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.
- Prepare Dye Solution: Immediately before use, dissolve the Atto 390 NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.

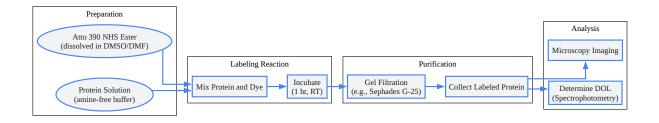


- Conjugation: Add a 5-10 fold molar excess of the reactive dye to the protein solution. The
 optimal dye-to-protein ratio may need to be determined empirically for each protein.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the labeled protein.
- Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

Visualizing Workflows and Comparisons

To further illustrate the experimental process and the comparative properties of the dyes, the following diagrams are provided.







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